tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Description
This compound belongs to the class of 2,5-dihydro-1H-pyrrole-1-carboxylates, characterized by a five-membered lactam ring with a tert-butoxycarbonyl (Boc) protecting group.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2-methyl-5-oxo-2H-pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h5-6,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOXJZVUXFUVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC(=O)N1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl acetoacetate with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Various substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol
CAS Number: 223678-66-8
The compound is characterized by its colorless appearance and distinctive odor, making it a useful research chemical. The presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) contributes to its reactivity and potential interactions in biological systems.
While specific biological activity data for tert-butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is limited, its structural analogs have been investigated for various pharmacological properties. Compounds within the pyrrole family often exhibit:
- Antimicrobial Activity: Some derivatives show effectiveness against bacterial strains.
- Anti-inflammatory Effects: Potential applications in treating inflammatory conditions due to their ability to inhibit pro-inflammatory pathways.
The presence of the hydroxyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.
Applications in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique reactivity allows for:
- Formation of Complex Molecules: The compound can be utilized to create more complex structures through further chemical modifications.
Case Study 1: Antimicrobial Properties
Research has highlighted the antimicrobial properties of pyrrole derivatives, suggesting that tert-butyl 3-hydroxy-2-methyl-5-oxo could exhibit similar effects. Studies involving structural modifications have shown promising results against Gram-positive bacteria.
Case Study 2: Anti-inflammatory Activity
In vitro studies have indicated that compounds with similar structures can inhibit inflammatory mediators, suggesting that tert-butyl 3-hydroxy-2-methyl-5-oxo might be explored for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism by which tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural differences and their implications:
Spectroscopic and Physical Properties
Stability and Reactivity
- Hydrogen Bonding : The 3-hydroxy group in the target compound may form intramolecular H-bonds with the lactam carbonyl, stabilizing the ring conformation .
- Nitro Groups : Derivatives like 4c and 4d are prone to reduction (e.g., catalytic hydrogenation) to generate amines for further functionalization .
- Boc Protection : The tert-butyl group in all analogs enhances solubility in organic solvents and prevents lactam ring opening under basic conditions .
Biological Activity
tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, also known as (S)-tert-butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, is a pyrrole derivative with potential biological significance. This compound has garnered attention due to its structural features that may confer various biological activities, including antidiabetic properties and potential antibacterial effects.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 213.23 g/mol
- CAS Number : 1824507-85-8
Antidiabetic Potential
Recent studies have highlighted the potential of pyrrole derivatives in managing diabetes. For instance, related compounds have shown significant aldose reductase (AR) inhibitory activity, which is crucial in the context of diabetic complications. The structure of this compound suggests that it may exhibit similar properties due to its functional groups that could interact with the enzyme's active site .
In a synthesis study involving various pyrrole derivatives, it was found that certain modifications led to enhanced insulin-mimetic activity. The complexes formed with zinc(II) ions demonstrated improved efficacy in inhibiting free fatty acid release from adipocytes, indicating a potential pathway for the development of antidiabetic agents .
Antibacterial Activity
Pyrrole derivatives have been recognized for their antibacterial properties. Compounds structurally related to this compound have been evaluated for activity against various pathogens. For example, derivatives of pyrrole have shown notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests that similar modifications in the pyrrole structure could yield compounds with significant antibacterial effects.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
